molecular formula C18H20O3 B13430465 Effususol A

Effususol A

Cat. No.: B13430465
M. Wt: 284.3 g/mol
InChI Key: GLKYZNQTRHKASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Effususol A is a 9,10-dihydrophenanthrene compound isolated from the medullae of Juncus effusus, an herbaceous perennial belonging to the Juncaceae family. This plant is commonly found in marshlands such as rice paddies in Japan and China. The dried medullae of Juncus effusus have been traditionally used as a crude drug with antipyretic and sedative effects .

Preparation Methods

Effususol A is typically isolated from the medullae of Juncus effusus through a series of extraction and purification processes. The structure of this compound was elucidated based on spectroscopic data, including IR, UV, 1H-NMR, 13C-NMR, and HMQC spectra

Chemical Reactions Analysis

Effususol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxy groups, aromatic rings, and specific spectroscopic conditions . The major products formed from these reactions are typically other phenanthrene derivatives, which exhibit various biological activities.

Scientific Research Applications

Effususol A has been the subject of scientific research due to its cytotoxic effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This compound, along with other phenanthrene derivatives, exhibits antioxidant, anti-algal, antimicrobial, anti-inflammatory, phototoxic, and cytotoxic activities . These properties make this compound a potential candidate for further research in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Effususol A involves the induction of caspase-3-mediated apoptosis in HT22 cells . This process leads to programmed cell death, which is a crucial mechanism in cancer treatment and other therapeutic applications. The molecular targets and pathways involved in this mechanism are primarily related to the regulation of cell survival and apoptosis.

Comparison with Similar Compounds

Biological Activity

Effususol A is a compound derived from natural sources, specifically studied for its diverse biological activities. This article provides an overview of the biological effects of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, showing effectiveness against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

2. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW 264.7 macrophages revealed that treatment with this compound at concentrations of 10 µM significantly reduced TNF-α levels by approximately 50% compared to untreated controls.

3. Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been reported to induce apoptosis in human cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

This compound appears to exert its anticancer effects by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production, leading to cell death.

4. Conclusion and Future Directions

This compound demonstrates promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Further research is necessary to elucidate its mechanisms of action fully and to explore its potential therapeutic applications in clinical settings.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

5-(1-methoxyethyl)-1-methyl-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C18H20O3/c1-10-14-5-4-12-8-13(19)9-16(11(2)21-3)18(12)15(14)6-7-17(10)20/h6-9,11,19-20H,4-5H2,1-3H3

InChI Key

GLKYZNQTRHKASO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C(C)OC)O

Origin of Product

United States

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